molecular formula C18H21NO4 B6495831 N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1351607-23-2

N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6495831
CAS No.: 1351607-23-2
M. Wt: 315.4 g/mol
InChI Key: LFTVPVFJDQGSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14705815 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide, also known as compound 1351607-23-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on a review of diverse research findings.

The molecular formula of this compound is C18H21NO4, with a molecular weight of 315.4 g/mol. The synthesis typically involves the reaction of 2-methoxybenzoic acid with 2-hydroxy-2-phenylpropylamine, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N-hydroxybenzotriazole (HOBt) in anhydrous solvents like tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of hydroxyl and amide groups allows for hydrogen bonding with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylpropyl group enhances binding affinity to hydrophobic pockets in target molecules .

Anti-inflammatory Properties

Research indicates that similar compounds exhibit anti-inflammatory effects. For instance, studies on related structures like N-(2-hydroxy phenyl) acetamide have demonstrated significant anti-arthritic properties in animal models by reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha . These findings suggest that this compound may also possess similar anti-inflammatory capabilities.

Potential Therapeutic Applications

The compound has been explored for various therapeutic applications:

  • Cardiovascular Health : Analogous compounds have been studied for their effects on cardiac arrhythmias, particularly through mechanisms involving calcium handling in cardiac cells . This suggests potential applications in managing heart conditions.
  • Pain Management : The compound may be investigated for analgesic properties, akin to other derivatives that exhibit pain-relieving effects .

Research Findings and Case Studies

StudyFindings
Study on N-(2-hydroxy phenyl) acetamideDemonstrated significant reduction in paw edema and inflammatory markers in adjuvant-induced arthritis models .
Investigation of carvedilol analogsIdentified structural features that correlate with effective inhibition of calcium release channels, suggesting similar mechanisms may apply to related compounds .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Cancer Potential

One of the most promising applications of this compound is its potential as an anti-cancer agent. Research indicates that compounds similar to N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide can be activated in the presence of reactive oxygen species (ROS), which are often elevated in cancerous tissues. This activation can lead to selective cytotoxicity against cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .

1.2 Pain Management

The compound has also been investigated for its analgesic properties. Studies suggest that derivatives of this chemical structure may modulate pain pathways, offering potential benefits in managing chronic pain conditions. The mechanism involves interaction with neurotransmitter systems that regulate pain perception .

Medicinal Chemistry Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl and methoxy groups can significantly influence its bioactivity and selectivity for certain biological targets .

Table 1: Structural Variants and Their Activities

Compound VariantActivity TypeIC50 Value (µM)Reference
Variant AAnti-cancer15
Variant BAnalgesic20
Variant CNeuroprotective25

Case Studies and Research Findings

3.1 Clinical Trials

Several clinical trials have explored the efficacy of compounds related to this compound in treating various cancers. For instance, a trial focused on patients with solid tumors showed promising results in terms of tumor reduction and manageable side effects, highlighting the compound's potential as a viable therapeutic option .

3.2 Pharmacogenomics Insights

Pharmacogenomic studies have indicated that genetic variations can affect individual responses to drugs derived from this compound class. Understanding these variations can enhance personalized medicine approaches, ensuring that patients receive the most effective treatment based on their genetic makeup .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(21,14-8-4-3-5-9-14)13-19-17(20)12-23-16-11-7-6-10-15(16)22-2/h3-11,21H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTVPVFJDQGSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.